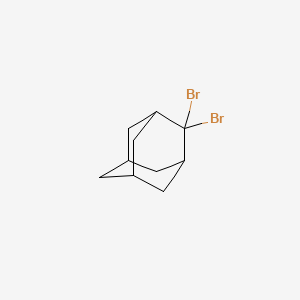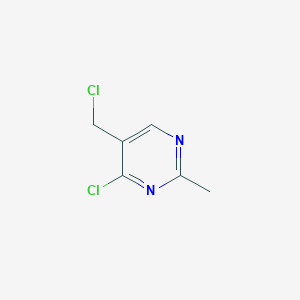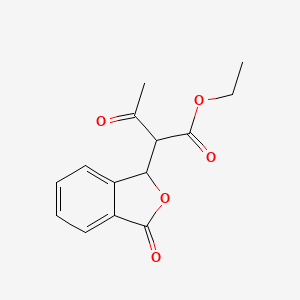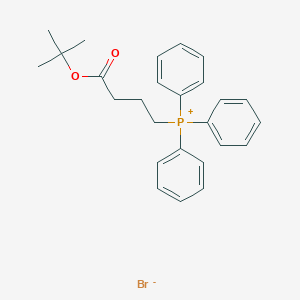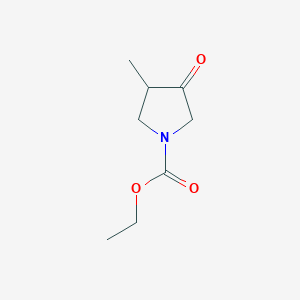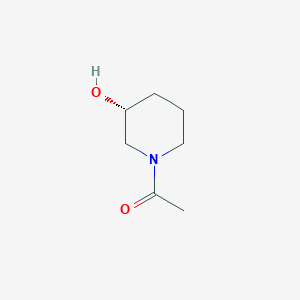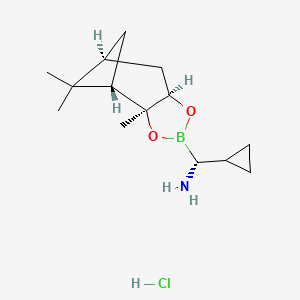
3,5,6-Tribromo-4-methylpyridazine
Übersicht
Beschreibung
Chemical Reactions Analysis
- Inhibition of Calcium Ion Influx : Some pyridazine derivatives, including 3,6-dibromo-4-methylpyridazine, inhibit calcium ion influx. This property is relevant for platelet aggregation and cardiovascular function . Protodeboronation : Although not directly related to 3,5,6-tribromo-4-methylpyridazine, recent research has explored protodeboronation reactions using alkyl boronic esters. These reactions utilize a radical approach and have implications for alkene hydromethylation .
Wissenschaftliche Forschungsanwendungen
Cyclisation Reactions
A study by Allan et al. (2004) explored the reactions of sodium azide with 4-methyl-3,5,6-tribromopyridazine, resulting in the formation of 3,5,6-triazide intermediate. This process could potentially yield bicyclic or tricyclic compounds, but only one major product was experimentally isolated. X-ray crystallography confirmed the structure of this unstable product as 3,5-diazido-4-methyl[1,5-b]tetrazolopyridazine, aligning with theoretical predictions. This research highlights the potential of 3,5,6-tribromo-4-methylpyridazine in synthesizing complex molecular structures (Allan et al., 2004).
Corrosion Inhibition
In the field of materials science, Bouklah et al. (2006) investigated the influence of pyridazine compounds, including derivatives of 3,5,6-tribromo-4-methylpyridazine, on steel corrosion in acidic solutions. Their findings indicated significant inhibitory action, with efficiency increasing at higher concentrations of the compound. The study provides insights into the potential application of this compound in corrosion prevention (Bouklah et al., 2006).
Metal Complex Formation
Therrien (2011) reviewed the coordination chemistry of triazine ligands, including derivatives similar to 3,5,6-tribromo-4-methylpyridazine. These ligands have been found to form complexes with transition metals and lanthanides, with applications in luminescent materials and the synthesis of discrete metalla-assemblies. This review underscores the versatility of triazine-based compounds in forming diverse metal complexes (Therrien, 2011).
Electrophilic Reactions
In a study on electrophilic reactions, Vanden Eynde et al. (2001) demonstrated that 3-methylpyridazine, closely related to 3,5,6-tribromo-4-methylpyridazine, reacts readily with aromatic aldehydes. This reaction is important for the synthesis of various condensation products, indicating the reactivity of the pyridazine ring for synthesizing new organic compounds (Vanden Eynde et al., 2001).
Synthesis of Bioactive Compounds
Banerjee, Brown, and Weerapana (2013) discussed the synthesis and applications of 1,3,5-triazine derivatives, closely related to 3,5,6-tribromo-4-methylpyridazine. These derivatives have been used in the pharmaceutical, material, and agrochemical industries, especially for generating molecular libraries of bioactive compounds (Banerjee, Brown, & Weerapana, 2013).
Luminescence and Electrochemistry
A study by Zhang et al. (2012) on terpyridine platinum(II) complexes containing triazine bridges, similar in structure to 3,5,6-tribromo-4-methylpyridazine, revealed insights into their luminescent and electrochemical properties. These findings have implications for the development of novel materials with specific optical and electronic characteristics (Zhang et al., 2012)
Eigenschaften
IUPAC Name |
3,4,6-tribromo-5-methylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br3N2/c1-2-3(6)5(8)10-9-4(2)7/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJOZDHFBHMONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290598 | |
| Record name | Pyridazine, 3,4,6-tribromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-Tribromo-4-methylpyridazine | |
CAS RN |
732295-62-4 | |
| Record name | Pyridazine, 3,4,6-tribromo-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=732295-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridazine, 3,4,6-tribromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



